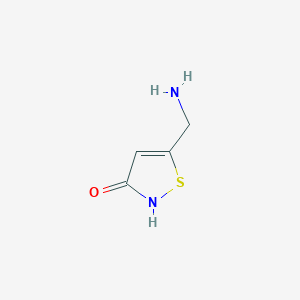

Thiomuscimol

描述

属性

IUPAC Name |

5-(aminomethyl)-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c5-2-3-1-4(7)6-8-3/h1H,2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBUOPGWPXUAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SNC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211078 | |

| Record name | Thiomuscimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62020-54-6 | |

| Record name | 5-(Aminomethyl)-3(2H)-isothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62020-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomuscimol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062020546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiomuscimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

1,3-Dipolar Cycloaddition with Nitrile Sulfides

The seminal muscimol synthesis by Chiarino et al. employs a 1,3-dipolar cycloaddition between dibromoformaldoxime and propargylamine derivatives to construct the isoxazole ring. For this compound, this strategy is modified by substituting the nitrile oxide dipole with a nitrile sulfide.

Reaction Mechanism:

-

Generation of Nitrile Sulfide:

Thiohydroximic acid derivatives (e.g., RC≡N-SH) are treated with bromine or N-bromosuccinimide (NBS) to form transient nitrile sulfides (RC≡N-S- ). -

Cycloaddition with Propargylamine:

The nitrile sulfide reacts with N-protected propargylamine in a [3+2] cycloaddition to yield a 3-thioisoxazole intermediate.

Example Protocol:

-

Step 1: Thiohydroximic acid (1.0 equiv) and NBS (1.2 equiv) in dichloromethane at 0°C generate nitrile sulfide in situ.

-

Step 2: Addition of N-Boc-propargylamine (1.1 equiv) at room temperature forms 3-thioisoxazole-5-carboxylate (yield: 65–72%).

Post-Cycloaddition Thiolation

An alternative approach involves introducing sulfur after constructing the isoxazole ring. This method adapts muscimol’s bromination-substitution sequence but replaces hydroxylation with thiolation.

Key Steps:

-

Bromination at C3:

3-Methoxyisoxazole intermediates are treated with hydrobromic acid to yield 3-bromo derivatives. -

Thiol Substitution:

The bromine atom is displaced using sodium hydrosulfide (NaSH) or thiourea in ethanol under reflux (yield: 58–64%).

Challenges:

-

Competing elimination reactions may reduce yields.

-

Thiol oxidation requires inert atmosphere handling.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitrile Sulfide Cycloaddition | Thiohydroximic acid, Propargylamine | NBS, DCM | 65–72% | Direct thioisoxazole formation | Sensitivity to moisture |

| Post-Cycloaddition Thiolation | 3-Bromoisoxazole | NaSH, Ethanol | 58–64% | Utilizes established intermediates | Multi-step, lower overall yield |

Functionalization of the Aminomethyl Group

This compound’s biological activity depends on the 5-aminomethyl substituent. Synthesis typically involves:

Reductive Amination

Gabriel Synthesis

-

Substrate: 5-Bromomethyl-3-thioisoxazole.

-

Reagents: Potassium phthalimide followed by hydrazine hydrate.

Purification and Characterization

Chromatography:

-

Ion-exchange chromatography (e.g., Dowex 50WX8) eluted with ammonium hydroxide removes byproducts.

-

Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity.

Spectroscopic Data:

-

<sup>1</sup>H NMR (D<sub>2</sub>O): δ 4.12 (s, 2H, CH<sub>2</sub>NH<sub>2</sub>), 6.35 (s, 1H, C4-H).

-

IR (KBr): 3350 cm<sup>-1</sup> (N-H stretch), 2550 cm<sup>-1</sup> (S-H stretch).

化学反应分析

Types of Reactions: Thiomuscimol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.

Substitution: this compound can participate in substitution reactions where the amino group or the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Varied substituted this compound derivatives depending on the reagents used.

科学研究应用

GABAergic Neurotransmission Research

Overview:

Thiomuscimol is extensively utilized in neuropharmacological studies to explore the GABAergic system, which plays a critical role in inhibitory neurotransmission within the central nervous system (CNS). By mimicking the effects of GABA, this compound facilitates the investigation of neuronal functions and potential therapeutic pathways for various neurological disorders.

Key Findings:

- Binding Affinity: this compound exhibits a high binding affinity for GABA_A receptors, with an IC50 value of 19 nM, indicating its potency as an agonist.

- Mechanism of Action: It activates GABA_A receptors, leading to increased chloride ion influx into neurons, thereby producing an inhibitory effect on neuronal activity.

- Applications in Disorders: Research has indicated its potential utility in studying disorders such as epilepsy, anxiety, and depression due to its modulatory effects on GABAergic signaling.

Inflammasome Inhibition

Overview:

Recent studies have highlighted this compound's role as a broad-spectrum inhibitor of inflammasome formation and pyroptosis. This is significant given the involvement of inflammasomes in various inflammatory diseases.

Key Findings:

- Mechanism of Action: this compound inhibits the formation of inflammasomes and downstream caspase-1 activation triggered by multiple pyroptotic signals. This action occurs independently of the ASC adapter protein, suggesting a unique mechanism compared to other known inhibitors .

- Therapeutic Potential: The ability to inhibit multiple inflammasome pathways positions this compound as a candidate for therapeutic interventions in diseases characterized by excessive inflammation, such as cardiovascular diseases and neurodegenerative disorders .

- Cell Viability Restoration: Notably, this compound was observed to restore ATP levels in pyroptotic cells exposed to Salmonella infection and anthrax lethal toxin treatment, indicating potential cytoprotective effects .

Synthesis and Derivatives

Synthesis Methods:

this compound can be synthesized through various chemical methods, often involving the condensation reactions with aminopyridazines to yield derivatives with distinct pharmacological profiles. These derivatives may exhibit antagonistic properties at GABA_A receptors, expanding the scope for research applications .

Data Summary

Case Studies

-

Neuropharmacological Studies:

- Objective: To assess the effects of this compound on neuronal excitability.

- Findings: Demonstrated significant modulation of synaptic transmission through GABA_A receptor activation.

-

Inflammation Research:

- Objective: To evaluate the efficacy of this compound in models of inflammatory diseases.

- Findings: Showed effective inhibition of caspase-1 activation and reduced inflammatory markers in macrophage cultures exposed to pathogens.

作用机制

Thiomuscimol exerts its effects by binding to GABA receptors, specifically the GABA_A subtype. By mimicking the action of GABA, this compound enhances the inhibitory effects of this neurotransmitter, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

相似化合物的比较

Thiomuscimol’s functional and structural relationships with other GABA analogs and PDI inhibitors are summarized below.

Structural and Functional Analogues: GABA Receptor Ligands

Table 1: Comparison of this compound with Key GABAergic Compounds

Key Findings :

- Structural Impact : The sulfur atom in this compound reduces its efficacy at GABAC ρ3 receptors compared to muscimol but enhances its utility as a covalent probe due to higher photolability .

- Receptor Selectivity : this compound exhibits partial agonism at ρ3 GABAC receptors (63% efficacy vs. GABA), whereas muscimol is a full agonist . This distinction is critical for studying receptor subtype-specific signaling.

- Derivatives: Condensation of this compound with aminopyridazines yields GABAA antagonists, demonstrating how minor structural changes invert pharmacological activity .

Functional Analogues: PDI Inhibitors

Table 2: Comparison of this compound with Other PDI Inhibitors

Key Findings :

- Efficacy : this compound and bacitracin both reduce caspase-3/7 activation in apoptotic paradigms, but this compound’s cell permeability enhances its utility in live-cell assays .

- Specificity : Unlike its inactive analog muscimol, this compound’s thiol group is essential for PDI inhibition, confirming its mechanism is target-specific .

- Therapeutic Potential: PDI inhibitors like this compound show promise in diseases involving protein misfolding (e.g., Alzheimer’s), though their dual GABAergic activity requires careful evaluation .

生物活性

Thiomuscimol, a synthetic analog of muscimol, is gaining attention in scientific research due to its unique biological activities, particularly in relation to the GABAergic system and inflammasome inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

This compound is structurally related to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). Its molecular formula is with a molecular weight of approximately 158.22 g/mol. The compound features a five-membered heterocyclic ring that includes nitrogen and sulfur atoms, contributing to its biological activity as a GABA receptor agonist.

GABA Receptor Agonism

this compound mimics GABA by binding to GABA receptors, leading to the opening of chloride ion channels. This results in increased chloride influx into neurons, producing an inhibitory effect on neuronal activity. Its potency as a GABA receptor agonist is characterized by an IC50 value of 19 nM.

Inflammasome Inhibition

Recent studies have shown that this compound exhibits broad-spectrum inhibition of inflammasome activation, which is crucial in inflammatory responses and pyroptosis. It inhibits caspase-1 activation and prevents the formation of ASC specks in response to various inflammatory stimuli, including Salmonella infection and lethal toxin treatment . This suggests that this compound may act earlier in the pyroptotic cascade compared to other inhibitors like muscimol .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| GABA receptor agonism | Increases chloride ion influx | |

| Inflammasome inhibition | Inhibits caspase-1 and ASC speck formation | |

| Neuroprotective effects | Modulates neuronal excitability |

Case Studies

-

Inflammasome Inhibition

A study demonstrated that this compound effectively inhibited inflammasome formation and downstream caspase-1 activation in macrophages exposed to Salmonella. The results indicated that this compound's effects are reversible, as removal of the compound led to a rebound in inflammasome activity . -

Neuropharmacological Research

This compound has been employed in various studies investigating its effects on GABAergic neurotransmission. Its ability to activate GABA receptors makes it a valuable tool for exploring neurological disorders associated with GABAergic dysfunction.

常见问题

Q. What are the key structural features of thiomuscimol, and how do they influence its GABAA receptor binding?

this compound is a sulfur-containing analog of muscimol, where the oxygen atom in the 3-isoxazolol ring is replaced with sulfur (5-aminomethyl-3-isothiazolol). This substitution alters electronic properties and hydrogen-bonding capacity, impacting receptor affinity. Methodologically, its binding efficacy is assessed via competitive radioligand displacement assays using [<sup>3</sup>H]muscimol or [<sup>3</sup>H]GABA in synaptic membrane preparations. Structural comparisons with muscimol (pKa 4.7 and 8.9) reveal this compound’s pKa values (6.06 ± 0.03 and 8.85 ± 0.04) affect ionization states critical for receptor interaction .

Q. How is this compound synthesized, and what are the critical steps for ensuring purity?

The synthesis involves:

- Step 1 : Aminofumaramide (1) reacts with H2S in glacial acetic acid to form dithiodisuccinamide (2).

- Step 2 : Bromine oxidation yields 3-hydroxyisothiazole-5-carboxamide (3).

- Step 3 : O-methylation with diazomethane protects the hydroxyl group, followed by diborane reduction to produce 3-methoxy-5-aminomethylisothiazole (9).

- Step 4 : Hydrobromic acid deprotection and zwitterion formation via triethylamine treatment . Purity is validated via UV/IR spectroscopy and elemental analysis, with recrystallization in ethanol-water mixtures to isolate the zwitterionic form .

Q. What experimental precautions are necessary when handling this compound in vitro?

- Solubility : Dissolve in PBS (pH 7.2) at 10 mg/ml; avoid organic solvents that may destabilize the zwitterion .

- Stability : Store lyophilized at -20°C; avoid strong oxidizers due to decomposition risks (e.g., H2S release) .

- Safety : Use PPE (gloves, goggles) despite low acute toxicity (non-irritant to skin/eyes) .

Advanced Research Questions

Q. How can discrepancies in this compound’s reported GABAA receptor binding affinities be resolved?

Contradictory affinity values (e.g., 1–10 µM IC50) arise from:

- Receptor subunit composition : this compound shows higher affinity for α1β2γ2 vs. α5β3γ2 subtypes. Use HEK293 cells expressing homogeneous receptor subtypes for standardized assays .

- Buffer conditions : Ionic strength (e.g., 150 mM NaCl) modulates ligand-receptor interactions; replicate exact buffer compositions from cited studies .

- Data normalization : Compare results to a common reference agonist (e.g., GABA EC50) to control for batch-to-batch receptor preparation variability .

Q. What strategies optimize this compound’s use as a photoaffinity label for GABAA receptor mapping?

- Derivatization : Introduce azide or diazirine groups at the 5-aminomethyl position via carbodiimide crosslinking, preserving the 3-isothiazolol ring critical for binding .

- UV activation : Use 365 nm UV light for 5–10 min in oxygen-free buffers to prevent radical quenching .

- Validation : Confirm labeling specificity via competitive blocking with excess muscimol (100 µM) and SDS-PAGE/autoradiography .

Q. How do this compound’s pharmacokinetic limitations impact in vivo studies, and how can they be mitigated?

- Blood-brain barrier (BBB) penetration : this compound’s zwitterionic form reduces passive diffusion. Use intracerebroventricular (ICV) infusion or co-administer with BBB permeabilizers (e.g., mannitol) .

- Metabolic stability : Susceptibility to hepatic sulfotransferases shortens half-life. Pre-treat with enzyme inhibitors (e.g., 2,6-dichloro-4-nitrophenol) or use deuterated analogs to slow metabolism .

Q. What computational methods predict this compound’s interactions with novel GABAA receptor isoforms?

- Docking simulations : Use AutoDock Vina with receptor structures (e.g., PDB 6HUP) to model binding poses, focusing on Arg119 and Thr202 residues in the orthosteric site .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between this compound’s isothiazolol ring and Glu155/Thr157 .

- Free energy calculations : Apply MM-PBSA to compare binding energies across isoforms (e.g., α1β2γ2 vs. α4β3δ) .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 146.19 g/mol |

| Solubility (PBS, pH 7.2) | 10 mg/ml |

| pKa | 6.06 (isothiazolol), 8.85 (NH3<sup>+</sup>) |

| Stability | >24 hrs at 4°C in PBS |

Table 2 : Comparative GABAA Receptor Affinities

| Compound | IC50 (µM) | Receptor Subtype |

|---|---|---|

| This compound | 1.2 ± 0.3 | α1β2γ2 |

| Muscimol | 0.8 ± 0.2 | α1β2γ2 |

| This compound | 8.5 ± 1.1 | α5β3γ2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。